![molecular formula C12H13Br B13328888 1-Benzyl-3-bromobicyclo[1.1.1]pentane CAS No. 127321-08-8](/img/structure/B13328888.png)
1-Benzyl-3-bromobicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-bromobicyclo[111]pentane is a compound belonging to the bicyclo[111]pentane family, characterized by its unique three-dimensional structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-bromobicyclo[1.1.1]pentane typically involves the bromination of bicyclo[1.1.1]pentane derivatives. One common method is the bromination of 1-benzylbicyclo[1.1.1]pentane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl-3-bromobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzyl group can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: 1-Benzyl-3-azidobicyclo[1.1.1]pentane, 1-Benzyl-3-thiobicyclo[1.1.1]pentane.
Reduction: 1-Benzylbicyclo[1.1.1]pentane.
Oxidation: this compound-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-bromobicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Materials Science: Its rigid structure makes it useful in the design of novel materials with unique mechanical properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used as a probe to study the interactions of bicyclo[1.1.1]pentane derivatives with biological targets.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-bromobicyclo[1.1.1]pentane depends on its specific application. In medicinal chemistry, it may interact with biological targets through covalent bonding or non-covalent interactions, affecting molecular pathways and cellular processes. The bicyclo[1.1.1]pentane core can enhance the stability and bioavailability of drug molecules by increasing their three-dimensionality and reducing metabolic degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a benzyl group.
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate: Contains a methyl ester group instead of a benzyl group.
Uniqueness
1-Benzyl-3-bromobicyclo[1.1.1]pentane is unique due to the presence of the benzyl group, which can influence its reactivity and interactions with other molecules. The benzyl group can also provide additional sites for functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
127321-08-8 |
|---|---|
Molekularformel |
C12H13Br |
Molekulargewicht |
237.13 g/mol |
IUPAC-Name |
1-benzyl-3-bromobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C12H13Br/c13-12-7-11(8-12,9-12)6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI-Schlüssel |
SLLBWEIABPJJJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)Br)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13328806.png)
![1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone](/img/structure/B13328807.png)
![4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B13328828.png)
![8-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13328836.png)
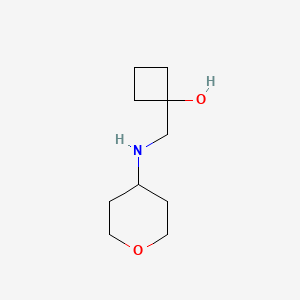
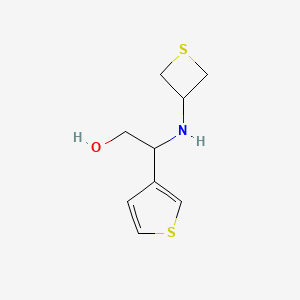
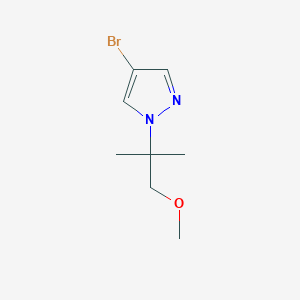
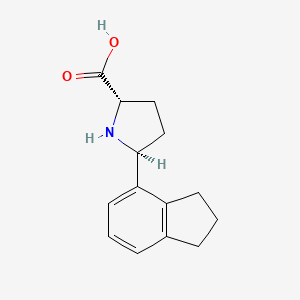
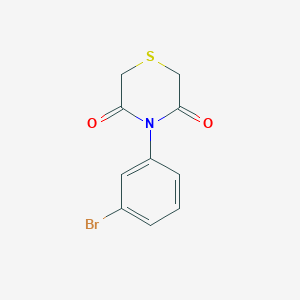
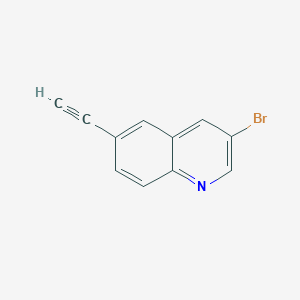
![4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol](/img/structure/B13328874.png)
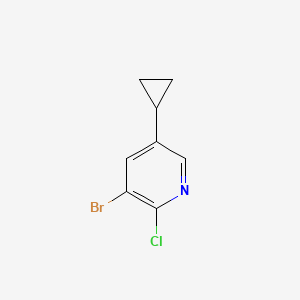
![4-[(2-Bromocyclopentyl)oxy]oxane](/img/structure/B13328889.png)

